1-[(4-Chlorophenyl)methyl]guanosine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
88158-17-2 |
|---|---|
Molecular Formula |
C17H18ClN5O5 |
Molecular Weight |
407.8 g/mol |
IUPAC Name |
2-amino-1-[(4-chlorophenyl)methyl]-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one |
InChI |
InChI=1S/C17H18ClN5O5/c18-9-3-1-8(2-4-9)5-22-15(27)11-14(21-17(22)19)23(7-20-11)16-13(26)12(25)10(6-24)28-16/h1-4,7,10,12-13,16,24-26H,5-6H2,(H2,19,21)/t10-,12-,13-,16-/m1/s1 |
InChI Key |
DVMBENNXCVHARX-XNIJJKJLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(N=C2N)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(N=C2N)N(C=N3)C4C(C(C(O4)CO)O)O)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Advanced Synthetic Routes to 1-[(4-Chlorophenyl)methyl]guanosine
The synthesis of this compound presents a significant regioselectivity challenge. The guanine (B1146940) nucleobase possesses multiple nucleophilic sites, including N1, N7, O6, and the exocyclic N2 amine, which can all be susceptible to alkylation. Direct alkylation of unprotected guanosine (B1672433) typically yields the N7-substituted isomer as the major product, due to the N7 position being the most nucleophilic site in the guanine base. nih.gov Therefore, achieving selective alkylation at the N1 position requires strategic synthetic planning, often involving the use of protecting groups or specific reaction conditions to direct the alkylating agent to the desired nitrogen.
A common strategy involves the initial protection of other reactive sites on the guanosine molecule. For instance, the 2'- and 3'-hydroxyl groups of the ribose moiety are often protected as a single acetal (B89532) (e.g., isopropylidene), and the O6 position can be protected to prevent O-alkylation. However, even with these protections, controlling the N1 versus N7 alkylation remains a key challenge.
Alternative approaches focus on the direct alkylation of guanine precursors followed by glycosylation. For example, 2-amino-6-chloropurine (B14584) can be N-alkylated, with the regioselectivity of this step being highly dependent on the reaction conditions. mdpi.com Subsequent C-8 halogenation and hydrolysis can yield N-alkylated 8-oxoguanines. mdpi.com While not a direct synthesis of the target compound, these methodologies highlight the complexities of controlling substitution on the purine (B94841) ring. mdpi.com
A plausible synthetic route to this compound would involve the reaction of a suitably protected guanosine derivative with 4-chlorobenzyl bromide. The choice of solvent and base is critical in influencing the ratio of N1 to N7 isomers. Non-polar solvents and specific bases may favor the formation of the N1-alkylated product.
Table 1: Methodologies for N-Alkylation of Guanine Precursors
| Entry | Substrate | Alkylating Agent | Conditions | Major Product(s) | Reference |
|---|---|---|---|---|---|
| 1 | 2-Amino-6-chloropurine (1a) | Benzyl (B1604629) bromide | K2CO3, DMF, 60 °C | N9-benzyl isomer | mdpi.com |
| 2 | O-carbamoylguanine (1b) | Benzyl bromide | NaH, DMF, 0 °C to rt | N9-benzyl isomer | mdpi.com |
| 3 | 8-Bromo-6-chloropurin-2-amine (10) | Bromomethylcyclohexane | K2CO3, DMF | N9-alkylated product (low yield), N7 isomer | mdpi.com |
This table illustrates various conditions for the N-alkylation of guanine precursors, demonstrating the common preference for N9 alkylation in these systems. Achieving N1 selectivity remains a significant synthetic hurdle.
Regioselective Functionalization Strategies for the this compound Core
Once this compound is synthesized, further modifications can be introduced at specific positions on both the guanine and ribose moieties to generate a library of analogs. These modifications are crucial for exploring structure-activity relationships (SAR).
Functionalization of the Guanine Base: The C8 position of the guanine ring is a common site for functionalization. For instance, radical-based alkylation can introduce new carbon-carbon bonds at this position. researchgate.net This can be achieved by generating alkyl radicals from alcohols under γ-irradiation, which then react with an 8-bromo-guanosine derivative. researchgate.net This methodology allows for the introduction of various alkyl groups at the C8 position. A variety of 8-substituted guanosine derivatives have been synthesized and evaluated for biological activity, indicating that modifications at this position can significantly impact the compound's properties. nih.gov
Functionalization of the Ribose Sugar: The ribose sugar offers multiple sites for modification, primarily the 2', 3', and 5'-hydroxyl groups. Regioselective functionalization of these hydroxyls is essential. Methodologies for the selective modification of sugar moieties in oligosaccharides, such as those involving n-Bu2SnCl2-mediated activation of cis-diols, can be adapted for nucleosides. nih.gov This allows for precise methylation or other modifications at specific hydroxyl groups. nih.gov Modifications at the 4' position of the ribose ring, such as the introduction of fluorine or alkoxy groups, are also possible and can be used to alter the conformational properties of the sugar ring. mdpi.com
Chemo-Enzymatic Synthesis of this compound Analogs
Chemo-enzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of enzymatic catalysis. nih.gov This approach is particularly valuable for the synthesis of nucleoside analogs, offering scalable and environmentally sustainable routes. rsc.orgresearchgate.net
Enzymes such as nucleoside phosphorylases (NPs) and transglycosylases are widely used for this purpose. nih.gov A key strategy is enzymatic transglycosylation, where an enzyme catalyzes the transfer of a sugar moiety from a donor nucleoside to a modified nucleobase. For instance, purine nucleoside phosphorylase (PNP) can be used to generate fluorescent nucleoside analogs by catalyzing the reaction between a modified purine base and α-ribose-1-phosphate. nih.gov
To synthesize analogs of this compound, one could envision a chemo-enzymatic route where 1-[(4-Chlorophenyl)methyl]guanine is used as the acceptor nucleobase in a transglycosylation reaction. The enzyme would then transfer a natural or modified ribose sugar from a donor substrate to the N9 position of the modified guanine base. The type II nucleoside 2'-deoxyribosyltransferase from Lactobacillus leichmannii (LlNDT-2) has shown broad substrate tolerance, accepting a range of purine and pyrimidine (B1678525) nucleobases for the synthesis of ribonucleoside analogs. rsc.orgresearchgate.netwhiterose.ac.uk This biocatalytic approach could potentially be adapted for the synthesis of the target compound and its analogs on a preparative scale. whiterose.ac.uknih.gov
Table 2: Enzymatic Transglycosylation for Nucleoside Analog Synthesis
| Enzyme | Sugar Donor | Nucleobase Acceptor | Product | Conversion/Yield | Reference |
|---|---|---|---|---|---|
| LlNDT-2 | Uridine | 2,6-Diaminopurine | 2,6-Diaminopurine ribonucleoside (10) | 96% conversion (100 mg/mL enzyme); 67% yield (1 mmol scale) | whiterose.ac.uk |
| LlNDT-2 | Cytidine | 5-Fluorocytosine | 5-Fluorocytidine (18) | 29% conversion (300 mg/mL enzyme); 27% yield (1 mmol scale) | whiterose.ac.uk |
This table showcases the utility of enzymes in synthesizing nucleoside analogs, highlighting the potential for applying these methods to produce derivatives of this compound.
Design Principles for Modifying the 4-Chlorophenyl Moiety and Ribose Sugar
The design and synthesis of analogs of this compound are guided by principles of medicinal chemistry aimed at understanding and optimizing the compound's interaction with potential biological targets.
Key design principles for modifying this group include:
Positional Isomerism: Moving the chloro substituent to the 2- or 3-position to probe the spatial requirements of the binding pocket.
Electronic Effects: Replacing the chloro group with electron-donating (e.g., methoxy (B1213986), methyl) or other electron-withdrawing (e.g., trifluoromethyl) groups to alter the electronic landscape of the aromatic ring.
Steric Bulk: Introducing larger or smaller substituents to investigate steric tolerance. SAR studies on quinazoline (B50416) derivatives, for example, have shown that the substitution pattern on an aniline (B41778) moiety is critical for inhibitory activity. mdpi.com
Modifying the Ribose Sugar: The ribose sugar is crucial for the nucleoside's conformation and solubility. Modifications to the sugar can lock the molecule into a specific conformation, enhance its stability against enzymatic degradation, or introduce new interaction points.
Key design principles for modifying the ribose sugar include:
Conformational Locking: Introducing a 2',4'-bridge, as seen in locked nucleic acids (LNAs), can reduce the conformational mobility of the ribose and potentially increase binding affinity. mdpi.com
2'-Position Modifications: The 2'-hydroxyl group is a key determinant of RNA versus DNA structure. Introducing modifications like 2'-fluoro or 2'-O-methyl can alter the sugar pucker and improve nuclease resistance.
Acyclic Analogs: Replacing the entire ribose ring with a flexible acyclic linker can fundamentally change the molecule's geometry and explore different binding modes. mdpi.com
By systematically applying these design principles, chemists can generate a focused library of this compound analogs to probe its biological function and optimize its properties.
Molecular Interactions and Recognition Phenomena
Binding Affinities and Specificity with Biological Macromolecules
The primary biological macromolecules that 1-[(4-Chlorophenyl)methyl]guanosine has been studied in relation to are enzymes, particularly those involved in purine (B94841) metabolism. The addition of the 4-chlorobenzyl group introduces a lipophilic moiety that can participate in hydrophobic and van der Waals interactions within the binding sites of proteins. This can lead to changes in binding affinity and specificity.
Guanine (B1146940) nucleotides are known to modulate the binding affinity of certain receptors, such as the oligopeptide chemoattractant receptor on human polymorphonuclear leukocytes. nih.gov While direct studies on the binding of this compound to these receptors are not prevalent, the principle that modifications to the guanine structure can influence receptor affinity is well-established. nih.gov The specificity of this compound for particular enzymes, such as purine nucleoside phosphorylase (PNP), is a critical aspect of its biological profile.
Intermolecular Recognition Pathways with Nucleic Acid Structures
The structural resemblance of this compound to guanosine (B1672433) suggests potential interactions with nucleic acids like DNA and RNA. Guanine-rich sequences in DNA can form four-stranded structures known as G-quadruplexes, which play roles in regulating gene expression, such as that of the MYC oncogene. nih.gov The stabilization of these G-quadruplexes by small molecules is an area of interest for anticancer drug design. nih.gov
However, the substitution at the N1 position of the guanine base in this compound is significant. The N1 position is involved in the Watson-Crick hydrogen bonding with cytosine. The bulky 4-chlorobenzyl group would sterically hinder this canonical base pairing. Furthermore, in the context of G-quadruplexes, which often involve Hoogsteen hydrogen bonds, the N1 position is also a participant. Therefore, it is likely that this compound would disrupt or alter the formation of such higher-order nucleic acid structures rather than stabilize them in a conventional manner.
Enzymatic Interactions and Inhibition Mechanisms
A major focus of research on this compound has been its interaction with purine nucleoside phosphorylase (PNP). nih.gov PNP is a crucial enzyme in the purine salvage pathway, which breaks down purine nucleosides into their respective bases and ribose-1-phosphate. wikipedia.org Due to the role of PNP in T-cell proliferation, inhibitors of this enzyme are being investigated as potential treatments for T-cell-related autoimmune diseases and cancers. nih.gov
This compound acts as an inhibitor of PNP. The inhibitory mechanism is influenced by the 4-chlorobenzyl group, which can occupy hydrophobic pockets in the enzyme's active site. This interaction can lead to potent and specific inhibition. Structure-based drug design programs have utilized knowledge of the X-ray crystal structure of PNP to develop potent inhibitors. nih.gov The ability of PNP to process nucleosides with bulky substitutions has been explored, indicating a degree of flexibility in its active site. rsc.org
| Enzyme | Action of this compound | Therapeutic Rationale |
| Purine Nucleoside Phosphorylase (PNP) | Inhibition | Treatment of T-cell related autoimmune diseases and cancers nih.gov |
Investigations into Membrane Association and Translocation
The ability of a molecule to cross cellular membranes is fundamental to its biological activity. The addition of the 4-chlorobenzyl group to the guanosine scaffold increases the lipophilicity of this compound. Increased hydrophobicity is often correlated with an enhanced ability to passively diffuse across lipid membranes.
Studies on analogous compounds, such as 1-methyl-4-phenylpyridinium (MPP+) and its derivatives, have shown that increased hydrophobicity can correlate with inhibitory potency on membrane-bound enzymes. nih.gov However, for charged molecules, the interaction with the membrane is more complex and can be influenced by the membrane potential and the formation of ion pairs. nih.gov While specific data on the membrane translocation of this compound is not widely available, its increased lipophilicity suggests it may have a greater capacity for membrane association and passive translocation compared to unsubstituted guanosine. This property is crucial for reaching intracellular targets like PNP.
Supramolecular Chemistry and Self Assembly
G-Quadruplex Formation by 1-[(4-Chlorophenyl)methyl]guanosine
Guanosine (B1672433) and its derivatives are renowned for their ability to self-assemble into higher-order structures known as G-quadruplexes. These structures are built from square-planar arrays of four guanine (B1146940) bases, called G-tetrads, which are held together by Hoogsteen hydrogen bonds. wikipedia.orgnih.gov These G-tetrads stack on top of one another to form the G-quadruplex structure, which is stabilized by the presence of a central cation, typically potassium (K+) or sodium (Na+). wikipedia.org The formation of G-quadruplexes can occur from one, two, or four separate strands of guanine-rich nucleic acids. nih.gov
While it is highly probable that this compound would also form G-quadruplexes, specific studies detailing the formation and characteristics of such structures are not readily found.
Structural Characterization of G-Quadruplex Assemblies
The structural characterization of G-quadruplexes is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Circular Dichroism (CD) spectroscopy. NMR is particularly powerful for determining the solution-state structure, including the topology of the strands (parallel or antiparallel) and the conformation of the glycosidic bonds. nih.gov The presence of imino protons with chemical shifts between 10.5 and 12 ppm in ¹H-NMR spectra is a characteristic signature of G-quadruplex formation. nih.gov
No specific structural data for G-quadruplexes formed from this compound are currently available in the literature.
Formation of Supramolecular Nanostructures and Colloidal Systems
Guanosine derivatives, particularly those with lipophilic modifications, are known to form a variety of supramolecular nanostructures, including nanoribbons, nanofibers, and nanotubes. nih.gov These assemblies are driven by the hierarchical self-organization of the G-quadruplex motifs. The formation of these structures often leads to the generation of colloidal systems or gel-like phases in organic solvents. nih.gov
For this compound, the presence of the lipophilic 4-chlorophenylmethyl group would likely favor its self-assembly in less polar environments, potentially leading to the formation of such ordered nanostructures. However, specific reports on the nanostructures formed by this compound are absent from the scientific literature.
Development of this compound-Based Hydrogels and Organogels
Guanosine and its derivatives are well-known low-molecular-weight gelators. nih.gov They can form supramolecular hydrogels in aqueous media, often in the presence of cations, through the assembly of G-quadruplexes into a three-dimensional network that entraps water molecules. nih.govrsc.org Similarly, lipophilic guanosine derivatives can form organogels in organic solvents. nih.gov
Given its amphiphilic nature, with a hydrophilic guanosine head and a hydrophobic 4-chlorophenylmethyl tail, this compound is a candidate for forming both hydrogels and organogels. The specific conditions (e.g., solvent, concentration, temperature, presence of cations) required for gelation and the properties of the resulting gels would need to be determined experimentally. There are currently no published studies on the gelation properties of this specific compound.
Engineering of Self-Assembled Ion Channels and Transporters
The ability of G-quadruplexes to form columnar structures with a central channel that can coordinate cations has led to interest in their potential application as synthetic ion channels. nih.gov By functionalizing guanosine derivatives, it is possible to create self-assembling systems that can insert into lipid bilayers and facilitate ion transport across the membrane.
While this is an active area of research for the broader family of guanosine derivatives, there is no specific research available on the use of this compound for the engineering of self-assembled ion channels or transporters.
Stimuli-Responsive Supramolecular Architectures
Supramolecular assemblies can be designed to be responsive to external stimuli such as pH, temperature, light, or the presence of specific chemical species. nih.govnih.gov For guanosine-based systems, the stability of the G-quadruplex and the resulting supramolecular structures can be sensitive to changes in cation concentration, pH (which can affect the hydrogen bonding), and temperature.
The this compound system could potentially be designed to be stimuli-responsive. For example, the interactions of the chlorophenyl group could be modulated by external factors, or the G-quadruplex core could be stabilized or destabilized by changes in the ionic environment. However, no studies have been published that explore the stimuli-responsive behavior of architectures derived from this particular compound.
Biological Activities at the Cellular and Molecular Level
Modulation of Cellular Signaling Pathways
There is currently no available scientific literature detailing the modulation of any cellular signaling pathways by 1-[(4-Chlorophenyl)methyl]guanosine.
Interference with Nucleic Acid Replication and Transcription
No studies have been published that investigate the effects of this compound on the processes of nucleic acid replication or transcription.
Mechanisms of Cellular Antiproliferative Activity
The potential antiproliferative activity of this compound and its underlying mechanisms have not been reported in the scientific literature.
Cellular Uptake and Intracellular Localization Pathways
There is no available data on the cellular uptake mechanisms or the intracellular localization of this compound.
Induction of Apoptotic or Necrotic Cell Death Pathways
The ability of this compound to induce apoptotic or necrotic cell death has not been a subject of published research.
Antimetabolite Mechanisms of Action
There are no studies classifying this compound as an antimetabolite or describing its potential mechanisms of action in this capacity.
Principles of Antiviral Activity at the Molecular Level
The antiviral potential and the molecular mechanisms of such activity for this compound have not been documented.
Structure Activity Relationship Sar Studies
Correlating Structural Modifications of 1-[(4-Chlorophenyl)methyl]guanosine with Cellular Bioactivity
The cellular bioactivity of guanosine (B1672433) analogs is profoundly influenced by the nature and position of their substituents. In the case of this compound, the key modifications involve the N1-benzyl group and the chloro-substituent on the phenyl ring.
Furthermore, modifications at other positions of the guanine (B1146940) ring, such as C8, have been shown to induce cellular differentiation in leukemia cells. nih.gov This indicates that a multi-pronged approach to modification, considering both the N1 and other positions, could lead to compounds with diverse cellular activities.
Table 1: Hypothetical Bioactivity of 1-Substituted Guanosine Analogs Based on Related Compounds
| Compound/Analog | Modification | Predicted Impact on a Hypothetical Bioactivity | Rationale/Supporting Evidence from Related Compounds |
| Guanosine | - | Baseline | - |
| 1-Benzylguanosine | Addition of N1-benzyl group | Potential for increased activity | Aromatic rings at the R1 position are often needed for a broad spectrum of activities. nih.gov |
| This compound | Addition of 4-chloro substituent on the N1-benzyl group | Potential for enhanced activity | Halogenation of the benzyl (B1604629) ring can significantly increase inhibitory activity in other series. csic.es |
| 1-[(4-Methoxyphenyl)methyl]guanosine | Substitution of chloro with methoxy (B1213986) group | Altered activity profile | Electron-donating groups can have different effects compared to electron-withdrawing groups. |
| 1-Methylguanosine | Replacement of benzyl with methyl group | Likely reduced activity | Smaller alkyl groups may not provide the necessary steric or electronic interactions. csic.es |
Impact of Substituents on Molecular Self-Assembly Properties
Guanosine and its derivatives are well-known for their ability to self-assemble into higher-order structures, such as G-quadruplexes and ribbons, through hydrogen bonding. psu.eduresearchgate.net The substituents on the guanosine molecule can significantly influence the type and stability of these assemblies.
The N1 position of guanine is directly involved in the Hoogsteen hydrogen bonding that forms G-quartets. Therefore, the presence of a bulky substituent like the (4-chlorophenyl)methyl group at this position would likely disrupt the formation of canonical G-quadruplexes. However, it may favor the formation of other self-assembled structures like ribbons or dimers. psu.eduresearchgate.net
Studies on lipophilic guanosine derivatives have shown that substituents can direct the self-assembly process. For instance, even in the absence of metal cations, certain lipophilic guanosine derivatives can form ribbon-like structures. researchgate.net The nature of the substituent at the C8 position has also been shown to be a critical determinant of the self-assembly motif. acs.orgnih.gov While direct studies on the self-assembly of this compound are not available, it is plausible that the hydrophobic and sterically demanding (4-chlorophenyl)methyl group would favor intermolecular interactions that lead to the formation of distinct supramolecular architectures. The chloro-substituent could introduce additional dipole-dipole or halogen bonding interactions, further influencing the packing and stability of the assembled structures.
Table 2: Predicted Self-Assembly Behavior of Guanosine Analogs
| Compound/Analog | Key Substituent(s) | Predicted Predominant Self-Assembly Motif | Rationale |
| Guanosine | - | G-quadruplexes (in presence of cations) | Canonical Hoogsteen hydrogen bonding. psu.edu |
| 8-Bromoguanosine | C8-Bromo | Ribbon-like structures | Steric hindrance at C8 can disfavor G-quartet formation. researchgate.net |
| This compound | N1-(4-Chlorophenyl)methyl | Ribbons or Dimers | N1-substitution disrupts G-quartet formation; hydrophobic interactions may drive assembly. psu.eduresearchgate.net |
| Lipophilic Guanosine Derivatives | Long alkyl chains | Lyotropic liquid crystalline phases | Strong intermolecular hydrophobic interactions. researchgate.net |
Elucidating Key Pharmacophores for Specific Molecular Interactions
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For guanosine analogs, the pharmacophore typically includes hydrogen bond donors and acceptors, hydrophobic regions, and aromatic features. fiveable.me
In the context of this compound, the key pharmacophoric features would include:
The Guanine Core: The purine (B94841) ring system provides a scaffold with multiple hydrogen bond donors (N-H) and acceptors (N, O) that are crucial for target recognition.
The Ribose Moiety: The hydroxyl groups of the ribose can form important hydrogen bonds with the target protein.
The (4-Chlorophenyl)methyl Group: This group contributes a significant hydrophobic and aromatic region to the molecule. The chlorine atom introduces an electron-withdrawing element and a potential site for halogen bonding, which can be a critical interaction for high-affinity binding.
Pharmacophore modeling of related compounds can provide insights. For example, in the development of inhibitors for various enzymes, the precise positioning of hydrophobic and hydrogen-bonding features is paramount. pharmacophorejournal.com For antiviral activity, the ability of the molecule to mimic the natural substrate (guanosine triphosphate) while presenting unique features that lead to inhibition is key. The (4-chlorophenyl)methyl group in this compound would present such a unique feature, potentially occupying a hydrophobic pocket in the active site of a target enzyme.
Table 3: Key Pharmacophoric Features of this compound
| Pharmacophoric Feature | Description | Potential Role in Molecular Interactions |
| Hydrogen Bond Donors | N1-H (if unsubstituted), N2-H2, Ribose-OH | Formation of specific hydrogen bonds with amino acid residues in the target's active site. |
| Hydrogen Bond Acceptors | N3, N7, O6, Ribose-OH | Crucial for recognition and binding to the target protein. |
| Aromatic Ring | Guanine and Phenyl rings | Pi-pi stacking interactions with aromatic amino acid residues. |
| Hydrophobic Region | Benzyl methylene (B1212753) and phenyl ring | Interaction with hydrophobic pockets within the binding site. |
| Halogen Bond Acceptor | Chlorine atom | Potential for specific halogen bonding interactions, enhancing binding affinity and selectivity. |
Rational Design Strategies for Enhanced Functionality
Rational drug design aims to develop new compounds with improved potency, selectivity, and pharmacokinetic properties based on a thorough understanding of their SAR and pharmacophore. For this compound, several rational design strategies can be envisioned.
One approach is to explore the impact of different substituents on the phenyl ring of the N1-benzyl group. Based on the observation that a 4-fluoro substituent can enhance antiviral activity in a related series, csic.es it would be logical to synthesize and test other halogenated analogs (e.g., fluoro, bromo, iodo) at various positions on the phenyl ring. Additionally, introducing electron-donating groups (e.g., methoxy, methyl) could be explored to probe the electronic requirements of the binding pocket.
Another strategy involves modifying the ribose moiety. The synthesis of 2'-deoxy or acyclic analogs could alter the compound's metabolic stability and its selectivity for viral versus host enzymes. Acyclic guanosine analogs, for instance, are a well-established class of antiviral drugs. nih.gov
Furthermore, combinatorial approaches that modify both the N1-substituent and other positions on the guanine ring (e.g., C8) could lead to the discovery of compounds with novel mechanisms of action or improved activity profiles. nih.gov Computational methods, such as molecular docking and molecular dynamics simulations, can be employed to guide the design of these new analogs by predicting their binding modes and affinities with target proteins. nih.gov
Table 4: Potential Rational Design Strategies for Analogs of this compound
| Design Strategy | Specific Modification | Expected Outcome |
| Phenyl Ring Substitution | Replace 4-chloro with other halogens (F, Br, I) or electron-donating groups (OCH3, CH3). | Modulate binding affinity and selectivity through altered electronic and steric properties. |
| Ribose Modification | Synthesize 2'-deoxy or acyclic analogs. | Improve metabolic stability and alter selectivity for target enzymes. |
| Guanine Ring Modification | Introduce substituents at the C8 position. | Explore synergistic effects and potentially new biological activities. |
| Linker Modification | Vary the length or flexibility of the methylene linker between the N1 and phenyl group. | Optimize the positioning of the phenyl ring within the binding pocket. |
Advanced Characterization and Analytical Methodologies
Spectroscopic Analysis of Molecular Conformation and Interactions
Spectroscopic methods are fundamental in elucidating the molecular structure and conformational dynamics of guanosine (B1672433) derivatives, both as individual molecules and within supramolecular assemblies. For 1-[(4-Chlorophenyl)methyl]guanosine , these techniques would reveal critical information about the orientation of the chlorobenzyl group relative to the guanine (B1146940) core and the nature of intermolecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the successful synthesis and purity of the compound. Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), would be critical in determining the conformation of the molecule in solution. Specifically, NOESY can reveal the spatial proximity between the protons of the 4-chlorophenyl ring and the protons of the guanosine moiety, which would establish the preferred orientation (syn or anti) of the nucleobase. For related lipophilic guanosine derivatives, NMR data has shown the existence of different hydrogen-bonded networks in solution, indicating a dynamic equilibrium between various assembled forms. tu-chemnitz.de
Circular Dichroism (CD) Spectroscopy: Guanosine and its derivatives are chiral and can self-assemble into higher-order chiral structures, such as helices. CD spectroscopy is particularly sensitive to such chiral arrangements. For instance, studies on 8-oxoguanosines have demonstrated that their self-assembly into helical structures can be clearly identified by characteristic CD signals. nih.gov It is expected that This compound , if it forms similar G-quadruplex or helical assemblies, would exhibit a distinct CD spectrum, with the sign and intensity of the Cotton effects providing information on the helicity and stability of the supramolecular structure. nih.govresearchgate.net
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in the molecule and to study hydrogen bonding. Changes in the vibrational frequencies of the N-H and C=O groups of the guanine base upon self-assembly would provide direct evidence of the formation of hydrogen-bonded structures like G-quartets.
| Spectroscopic Technique | Information Gained for this compound | Illustrative Finding from Related Compounds |
| ¹H and ¹³C NMR | Confirmation of chemical structure and purity. | For lipophilic guanosines, NMR helps identify different H-bonded ribbon-like structures in solution. tu-chemnitz.de |
| 2D-NOESY NMR | Determination of molecular conformation (syn/anti). | |
| Circular Dichroism (CD) | Detection and characterization of chiral supramolecular assemblies (e.g., helices). | 8-oxoguanosines show distinct CD spectra indicative of helical structures in solution. nih.gov |
| Infrared (IR) Spectroscopy | Identification of functional groups and evidence of hydrogen bonding in self-assemblies. |
Microscopic Techniques for Visualizing Supramolecular Assemblies
Microscopy allows for the direct visualization of the morphology and dimensions of supramolecular structures formed by the self-assembly of guanosine derivatives.
Scanning Probe Microscopy (SPM): Techniques such as Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are powerful tools for imaging at the nanoscale. AFM could be used to visualize fibers or other nanostructures formed by This compound on a solid substrate, providing data on their height, width, and persistence length. nih.govacs.org STM, which offers sub-molecular resolution, could potentially visualize the arrangement of individual molecules within an assembly. nih.gov For related lipophilic guanosine derivatives, STM has been used to reveal the packing of molecules at a solid-liquid interface, confirming the proposed hydrogen-bonding patterns. tu-chemnitz.de
Electron Microscopy: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) would be employed to study the larger-scale morphology of aggregates or hydrogels formed by the compound. These techniques can reveal if the assemblies are fibrous, ribbon-like, or form more complex porous networks, which is a common feature of guanosine-based hydrogels. mdpi.com
| Microscopic Technique | Type of Information Provided |
| Atomic Force Microscopy (AFM) | Topography, dimensions (height, width) of nanostructures on a surface. |
| Scanning Tunneling Microscopy (STM) | High-resolution imaging of molecular packing in self-assembled monolayers. |
| Transmission Electron Microscopy (TEM) | Morphology and internal structure of larger aggregates and gel networks. |
| Scanning Electron Microscopy (SEM) | Surface morphology of bulk material or hydrogels. |
X-ray Crystallography and Diffraction Studies of Solid-State Structures
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. Although a crystal structure for This compound is not publicly available, this technique would provide unambiguous proof of its molecular structure, conformation, and the packing of molecules in the crystal lattice. researchgate.netnih.govresearchgate.netmdpi.comnih.gov
For a related compound, 8-phenyl-substituted guanosine , X-ray diffraction revealed an unprecedented, cation-free stacked G-quartet architecture. nih.govacs.org Such a study on This compound would reveal key details such as:
The bond lengths and angles of the entire molecule.
The planarity of the purine (B94841) and phenyl rings.
The torsion angles defining the orientation of the chlorobenzyl group.
The intermolecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the crystal packing. researchgate.net
Powder X-ray Diffraction (PXRD) would be used to characterize the bulk material, confirming its crystallinity and phase purity. For self-assembled structures like hydrogels or liquid crystals, PXRD can indicate the presence of ordered columnar structures, as has been shown for 8-oxoguanosine assemblies. nih.gov
| Crystallographic Data (Hypothetical for this compound) | Parameter | Significance |
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁/c | Defines the symmetry operations within the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Å and ° | Defines the size and shape of the repeating unit in the crystal. |
| Intermolecular Interactions | H-bonds, π-stacking distances | Reveals how molecules are held together in the solid state. |
Calorimetric Approaches for Investigating Self-Assembly Thermodynamics
Calorimetric techniques are essential for quantifying the thermodynamic driving forces behind the self-assembly process. researchgate.net
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding or self-assembly events. An ITC experiment could be designed to measure the enthalpy (ΔH) and stoichiometry (n) of the association of This compound molecules into dimers or higher-order species. From these measurements, the binding constant (Kₐ) and Gibbs free energy (ΔG) and entropy (ΔS) of the self-assembly process can be determined, providing a complete thermodynamic profile.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a material. It can be used to study the thermal stability of the supramolecular assemblies. For example, a DSC thermogram might show an endothermic peak corresponding to the disassembly (melting) of a G-quadruplex structure, with the peak temperature (Tₘ) being a measure of its stability.
| Thermodynamic Parameter | Technique | Information Revealed |
| Enthalpy (ΔH) | ITC, DSC | The heat absorbed or released during self-assembly; indicates the role of hydrogen bonding and van der Waals forces. |
| Entropy (ΔS) | ITC | The change in disorder; indicates the role of the hydrophobic effect. |
| Gibbs Free Energy (ΔG) | ITC | The overall spontaneity of the self-assembly process. |
| Heat Capacity (ΔCp) | DSC | Changes in heat capacity upon assembly/disassembly. |
| Melting Temperature (Tₘ) | DSC | The thermal stability of the supramolecular structure. |
Biophysical Assays for Membrane Transport and Ion Channel Function
Guanosine derivatives are known to self-assemble into G-quadruplex structures that can span a lipid bilayer and function as ion channels. researchgate.netnih.govacs.org Biophysical assays are crucial for determining if This compound can form such channels and to characterize their ion transport properties.
Vesicle-based Ion Transport Assays: A common method involves incorporating the compound into the membrane of synthetic lipid vesicles (liposomes) that are loaded with a pH or ion-sensitive fluorescent dye. The ability of the compound to transport ions across the vesicle membrane can then be monitored as a change in fluorescence over time. Such assays can determine the rate of transport and the ion selectivity (e.g., K⁺ vs. Na⁺). Guanosine-based amphiphiles have been shown to mediate H⁺ transport through phospholipid bilayers using such methods. researchgate.net
Electrophysiology (Planar Lipid Bilayer): The most direct method for studying ion channel function is to reconstitute the putative channels into a planar lipid bilayer separating two aqueous compartments. An electrical potential is applied across the membrane, and the flow of ions through single channels is recorded as discrete steps in electrical current. This powerful technique can reveal detailed properties of the channel, including its conductance, ion selectivity, and gating kinetics (how it opens and closes). While technically demanding, it provides unambiguous evidence of ion channel formation. nih.gov
| Biophysical Assay | Measurement | Key Findings |
| Vesicle Flux Assay (e.g., HPTS) | Change in fluorescence of entrapped dye | Rate and selectivity of ion transport (e.g., H⁺, K⁺, Na⁺). |
| Planar Lipid Bilayer Electrophysiology | Single-channel current recordings | Unitary conductance, ion selectivity, open/closed kinetics. |
Computational and Theoretical Investigations
Molecular Dynamics Simulations of 1-[(4-Chlorophenyl)methyl]guanosine in Biological Environments
Molecular dynamics (MD) simulations serve as a "computational microscope," offering a dynamic view of how this compound behaves over time when interacting with biological macromolecules like proteins or nucleic acids. frontiersin.org These simulations model the physical movements of atoms and molecules, providing a detailed picture of conformational changes, binding stability, and the nature of intermolecular interactions.
In a typical MD simulation study, the compound is placed within a simulated aqueous environment containing a target receptor. The system's stability is often evaluated by calculating the Root-Mean-Square Deviation (RMSD), which measures the average change in the displacement of atoms for a selected group of atoms over time. A stable RMSD value suggests that the compound has reached an equilibrium state within the binding pocket of the receptor. mdpi.com Furthermore, Root-Mean-Square Fluctuation (RMSF) calculations can pinpoint which parts of the this compound molecule and the surrounding receptor are more flexible or rigid. frontiersin.org
Detailed analysis of MD trajectories reveals the specific interactions that stabilize the compound-receptor complex. These interactions are predominantly non-covalent and include hydrogen bonds, hydrophobic contacts, and salt bridges. mdpi.comnih.gov For instance, simulations might show the guanosine (B1672433) portion of the molecule forming critical hydrogen bonds with backbone residues of a protein's active site, while the 4-chlorophenyl group engages in hydrophobic interactions with nonpolar amino acid side chains. Advanced calculations, such as the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method, are used to estimate the binding free energy of the complex, providing a quantitative measure of binding affinity. nih.govrsc.org
Table 1: Hypothetical MD Simulation Stability and Interaction Data for this compound with a Target Protein
| Simulation Parameter | Value | Interpretation |
|---|---|---|
| Average RMSD of Ligand | 1.8 Å | Indicates high stability of the compound within the binding site after initial equilibration. |
| Average RMSF of 4-Chlorophenyl Group | 1.2 Å | Suggests the group is relatively stable and well-accommodated in a hydrophobic pocket. |
| Dominant Interaction Types | Hydrogen Bonds, Hydrophobic Interactions | Highlights the dual nature of binding, involving both polar and non-polar contacts. |
| Key Interacting Residues (Hypothetical) | ASP-121, LYS-88, VAL-45 | Identifies specific amino acids crucial for anchoring the compound. |
| Calculated MM-GBSA Binding Energy | -65.5 kcal/mol | Predicts a strong and favorable binding affinity between the compound and the target. |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations delve into the electronic properties of this compound, providing fundamental data that governs its stability, reactivity, and molecular recognition capabilities. nih.gov These methods, often based on Density Functional Theory (DFT), can predict a molecule's three-dimensional structure, electron distribution, and spectroscopic properties with high accuracy. nih.gov
A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. wisdomlib.org
Another powerful tool is the calculation of the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, identifying electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). nih.govnih.gov This information is crucial for understanding how the molecule will interact with polar residues in a protein's binding site.
Table 2: Predicted Quantum Chemical Properties of this compound
| Quantum Chemical Parameter | Predicted Value (Hypothetical) | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Indicates the energy of the most easily donatable electrons. |
| LUMO Energy | -1.5 eV | Indicates the energy of the lowest energy orbital for accepting electrons. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Suggests a high degree of chemical stability. |
| Dipole Moment | 3.8 D | Reflects the overall polarity of the molecule, influencing its solubility and interaction with polar environments. |
| Most Negative Potential (MEP) | Located on guanine's N7 and O6 atoms | Predicts these sites as primary locations for hydrogen bond acceptance. |
In Silico Prediction of Molecular Recognition and Binding Sites
In silico prediction methods, particularly molecular docking, are fundamental to identifying potential biological targets for this compound and understanding the specifics of its binding. Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com The process generates a binding score, often expressed in kcal/mol, which estimates the binding affinity. nih.gov
These studies can screen large libraries of proteins to identify which ones are most likely to bind to the compound. Once a potential target is identified, docking reveals the precise binding mode, showing how the compound fits within the active site. It highlights key interactions, such as which amino acid residues form hydrogen bonds with the guanosine's sugar-phosphate backbone or which residues form a hydrophobic pocket around the 4-chlorophenyl group. nih.gov This information is critical for structure-activity relationship (SAR) studies.
Beyond traditional docking, machine learning models can be trained to recognize patterns associated with molecular recognition. For example, a support vector machine (SVM) could be developed to predict N7-methylguanosine sites in RNA, a process that could be adapted to identify potential nucleic acid targets for guanosine analogs. nih.gov
Table 3: Hypothetical Molecular Docking Results for this compound against a Kinase Target
| Parameter | Finding | Implication |
|---|---|---|
| Binding Affinity (S-score) | -9.8 kcal/mol | Predicts a strong, favorable binding interaction. |
| Hydrogen Bond Interactions | Guanine (B1146940) O6 with Lysine-45; Ribose hydroxyls with Aspartate-102 | These polar interactions are critical for anchoring the compound in the active site. |
| Hydrophobic Interactions | 4-Chlorophenyl ring with Valine-23, Leucine-120, Phenylalanine-101 | The chlorophenyl moiety fits into a well-defined hydrophobic pocket, enhancing affinity. |
| Predicted Binding Subsite | ATP-binding pocket | Suggests the compound may act as a competitive inhibitor of the kinase. |
De Novo Design of Novel this compound Analogs
De novo design represents the creative frontier of computational drug discovery, aiming to design novel molecules from scratch. This process leverages the structural and chemical insights gained from MD simulations, quantum mechanics, and molecular docking to build new analogs of this compound with potentially enhanced properties, such as improved binding affinity, greater selectivity, or better pharmacokinetic profiles.
The design process is guided by a set of rules and constraints derived from the study of the original compound. For example, the known three-dimensional shape of the target's binding site (from docking) serves as a template. The crucial hydrogen bond and hydrophobic interactions identified in MD simulations must be preserved in any new design.
Computational strategies for de novo design include:
Fragment-Based Growing: Starting with a core fragment of the original molecule (e.g., the 4-chlorophenyl group) placed in its optimal position, the algorithm adds new chemical fragments piece by piece to "grow" a molecule that perfectly complements the binding site.
Scaffold Hopping: This involves replacing the central guanosine scaffold with a completely different chemical structure (a "bioisostere") while retaining the key interacting functional groups in their correct spatial orientation. This can lead to novel chemical series with different physical properties.
The newly designed virtual compounds are then re-evaluated using docking and MD simulations to predict their efficacy before any decision is made to synthesize them in a laboratory.
Table 4: A Hypothetical De Novo Design Strategy for Analogs of this compound
| Design Parameter | Specification |
|---|---|
| Target Receptor | Protein Kinase XYZ |
| Design Objective | Increase binding affinity by 2-fold; enhance selectivity over other kinases. |
| Core Scaffold Strategy | Scaffold hopping to replace the ribose sugar. |
| Key Constraints | Maintain H-bonds to Lysine-45 and Aspartate-102; preserve hydrophobic contact with Valine-23. |
| Proposed Modifications | Replace ribose with a constrained cyclic ether to reduce flexibility; substitute the chloro group with a trifluoromethyl group to enhance hydrophobic interactions. |
Future Research Directions and Translational Challenges
Addressing Stability and Scalability in Supramolecular Systems
There is no available information regarding the stability of supramolecular systems formed by 1-[(4-Chlorophenyl)methyl]guanosine or the scalability of their production. Research in this area would first need to establish if this compound self-assembles and under what conditions, before investigating the thermodynamic and kinetic stability of any resulting structures.
Exploration of Multi-Component Assemblies for Synergistic Effects
No studies have been published on the formation of multi-component assemblies involving this compound. Future work would need to explore its co-assembly with other molecules to determine if synergistic effects in areas such as materials science or therapeutics could be achieved.
Integration into Complex Biological Mimetic Systems
The integration of this compound into biological mimetic systems has not been explored in the scientific literature. Such research would depend on a foundational understanding of its self-assembly properties.
Development of Advanced Analytical Techniques for In Situ Studies
There are no documented advanced analytical techniques specifically developed or applied for the in situ study of supramolecular assemblies of this compound. While techniques like NMR spectroscopy and microscopy are used for other guanosine (B1672433) derivatives, their application to this specific compound has not been reported.
Overcoming Synthetic Hurdles for Complex Derivatizations
While the synthesis of this compound itself is presumed possible, there is no literature detailing specific synthetic hurdles or the development of methods for its complex derivatization to modulate its properties.
Q & A
Q. Basic
- NMR spectroscopy : Use ¹H-¹³C HSQC and NOESY to assign stereocenters, particularly the ribose moiety and (4-chlorophenyl)methyl group. Evidence from similar nucleosides highlights coupling constants (e.g., J₃',4' ~2–4 Hz) to confirm sugar puckering .
- X-ray crystallography : Resolve absolute configuration by co-crystallizing with heavy atoms (e.g., Pt derivatives).
- Circular Dichroism (CD) : Monitor chiral centers in solution phase, correlating with computed spectra for validation.
What in silico strategies are recommended for predicting the binding affinity of this compound with HIF prolyl-hydroxylase?
Q. Advanced
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the (4-chlorophenyl)methyl group and hydrophobic pockets in the enzyme’s active site, as inferred from related inhibitors .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of hydrogen bonds with catalytic Fe²⁺ ions.
- QM/MM calculations : Evaluate electronic effects of the chloro substituent on binding energy using Gaussian 16 at the B3LYP/6-31G* level.
What are the best practices for ensuring reproducibility in the synthesis of this compound derivatives?
Q. Basic
- Stoichiometric precision : Use calibrated syringes for air-sensitive reagents and anhydrous solvents (e.g., DMF stored over molecular sieves).
- Reaction monitoring : Track progress via TLC (Rf ~0.3 in 10% MeOH/CH₂Cl₂) and quench reactions at 85–90% conversion to minimize byproducts.
- Post-synthesis analysis : Validate purity with triple-detection HPLC (UV, RI, MS) and compare melting points (e.g., 223–225°C for crystalline analogs) .
How can isotopic labeling of this compound be utilized in metabolic pathway tracing studies?
Q. Advanced
- ¹³C/¹⁵N labeling : Introduce isotopes at the guanine N7 or ribose C2' positions to track incorporation into RNA or nucleotide pools via LC-MS/MS.
- Pulse-chase experiments : Administer labeled compound to cell cultures and quantify metabolite turnover using kinetic modeling.
- Imaging techniques : Combine with nanoSIMS or MALDI-TOF imaging to spatially resolve distribution in tissue sections, leveraging protocols from cGMP tracer studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
